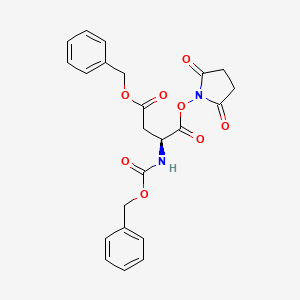

Z-Asp(OBzl)-OSu

CAS No.: 61464-33-3

Cat. No.: VC13847035

Molecular Formula: C23H22N2O8

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61464-33-3 |

|---|---|

| Molecular Formula | C23H22N2O8 |

| Molecular Weight | 454.4 g/mol |

| IUPAC Name | 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

| Standard InChI | InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1 |

| Standard InChI Key | WCIMRCGAANBKFS-SFHVURJKSA-N |

| Isomeric SMILES | C1CC(=O)N(C1=O)OC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Z-Asp(OBzl)-OSu is characterized by its dual-protection strategy, which safeguards the α-carboxyl and β-carboxyl groups of aspartic acid during peptide synthesis. The compound’s IUPAC name, 4-(((benzyloxy)carbonyl)amino)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid benzyl ester, reflects its functional groups . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 61464-33-3 | |

| Molecular Formula | ||

| Molecular Weight | 454.43 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Recommendations | -20°C (solution), RT (solid) | |

| Purity | ≥95% (commercial grades) |

Synthetic Methodology and Optimization

The synthesis of Z-Asp(OBzl)-OSu involves a two-step activation and protection process. Poechlauer and Hendel (1998) documented a 72% yield using triethylamine and chlorophosphoric acid diphenyl ester in ethyl acetate at ambient temperature over 24 hours . The reaction proceeds via nucleophilic acyl substitution, where the hydroxysuccinimide (HOSu) moiety displaces the leaving group on the aspartic acid derivative.

Critical Reaction Parameters:

-

Solvent System: Ethyl acetate optimizes reagent solubility while minimizing side reactions.

-

Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction to completion .

-

Temperature: Ambient conditions (20–25°C) prevent thermal degradation of the OSu ester.

Alternative routes using mixed carbonates or carbodiimide coupling agents (e.g., DCC) have been reported but yield lower efficiency compared to the Poechlauer method .

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

Z-Asp(OBzl)-OSu addresses aspartimide formation, a common side reaction during SPPS. By protecting the β-carboxyl group with a benzyl ester (OBzl) and activating the α-carboxyl as an OSu ester, the compound ensures regioselective coupling . The mechanism involves:

-

Activation: The OSu ester reacts with amine nucleophiles (e.g., resin-bound peptides), forming an amide bond.

-

Deprotection: The Z group is removed via hydrogenolysis or acidic cleavage (e.g., TFA), while the OBzl group remains intact until final deprotection .

This orthogonal protection strategy is vital for synthesizing aspartic acid-rich peptides, such as those in viral envelope proteins or enzyme active sites .

Emerging Applications and Future Directions

Recent studies explore Z-Asp(OBzl)-OSu in hybrid peptide-polymer conjugates for targeted drug delivery. For example, its benzyl ester facilitates post-synthetic modification via click chemistry, enabling attachment of polyethylene glycol (PEG) chains or fluorescent probes . Additionally, the compound’s compatibility with microwave-assisted SPPS (5-minute coupling times vs. 60 minutes conventionally) highlights potential for high-throughput synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume